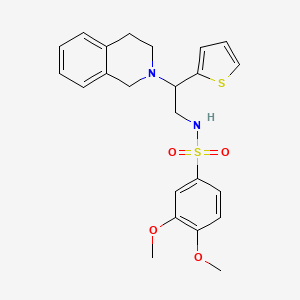![molecular formula C20H18N4O B2568500 1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-40-5](/img/structure/B2568500.png)
1-(2-Methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines . It has shown promising anticancer activity, with significant inhibitory effects on EGFR and ErbB2 receptor tyrosine kinases . It has also been evaluated for its fungicidal activities .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . The process includes the design and synthesis of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffold .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups contributing to its biological activity . It features a pyrazolo[3,4-d]pyrimidine core, which is a common scaffold in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reaction mechanisms are not explicitly mentioned in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antimicrobial Applications
- Nonsteroidal Anti-inflammatory Properties : A class of pyrazolo[1,5-a]pyrimidines, which shares a structural resemblance with the compound , has been identified as having significant anti-inflammatory properties without the ulcerogenic activity associated with many NSAIDs. This suggests a potential for developing safer anti-inflammatory drugs (Auzzi et al., 1983).
- Antimicrobial Activity : Various studies have synthesized derivatives of pyrazolo[3,4-d]pyrimidine, demonstrating significant antimicrobial activity against a range of bacterial and fungal strains. This highlights their potential as lead compounds in the development of new antimicrobial agents (Khobragade et al., 2010).
Synthetic Pathways and Chemical Properties
- Novel Synthetic Routes : Research has focused on developing novel synthetic pathways for creating derivatives of pyrazolo[3,4-d]pyrimidine, providing insights into more efficient and versatile methods for producing these compounds. These studies are crucial for facilitating the exploration of their biological activities and potential applications (Önal et al., 2008).
- Chemical Characterization and Corrosion Inhibition : Some studies have also investigated the surface and adsorption properties of pyrazolo[3,4-d]pyrimidine derivatives, including their application as corrosion inhibitors. This application is vital for protecting materials in industrial settings, demonstrating the compound's versatility beyond pharmaceutical uses (Abdel Hameed et al., 2020).
Biological Evaluation and Potential Therapeutic Uses
- Cancer and Anti-5-lipoxygenase Activities : Derivatives of pyrazolo[3,4-d]pyrimidine have been evaluated for their anticancer properties and ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. This dual activity underscores the potential therapeutic applications of these compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).
- Adenosine Receptor Affinity : Another study highlights the synthesis of pyrazolo[3,4-d]pyrimidine analogues showing affinity for A1 adenosine receptors, which play a role in various physiological processes. This suggests potential applications in developing drugs targeting cardiovascular diseases, pain, and neurological disorders (Harden et al., 1991).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-7-9-16(10-8-14)12-23-13-21-19-17(20(23)25)11-22-24(19)18-6-4-3-5-15(18)2/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJWLIYWWPIBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

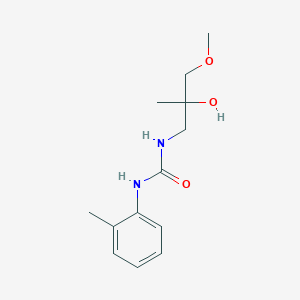
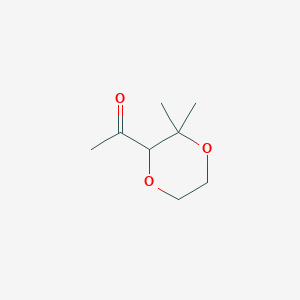
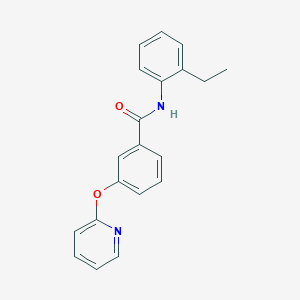
![(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B2568421.png)
![{8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(phenyl)methanone](/img/structure/B2568422.png)
![2-{[(2-Chloro-5-fluorophenyl)amino]methyl}phenol](/img/structure/B2568423.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2568424.png)
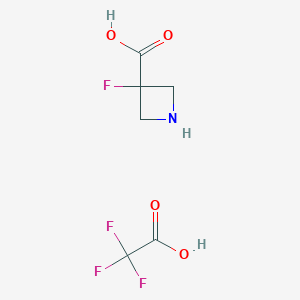
![2-(1,2-Benzoxazol-3-yl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2568427.png)
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2568428.png)
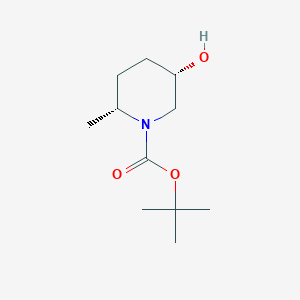
![2-{[5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2568433.png)

